molecular formula C8H12O3 B14559734 Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate CAS No. 62102-53-8

Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate

Cat. No.: B14559734
CAS No.: 62102-53-8
M. Wt: 156.18 g/mol
InChI Key: QJGUBTJEYLPHNZ-UHFFFAOYSA-N
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Description

Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate can be achieved through several methods. One common approach involves the reaction of an appropriate alcohol with an α,β-unsaturated carboxylic acid or its derivatives under esterification conditions . For example, the reaction of prop-2-en-1-ol with methyl 2-butenoate in the presence of an acid catalyst can yield the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These reactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate is unique due to its specific structural features, such as the prop-2-en-1-yl group attached to the ester moiety.

Properties

CAS No.

62102-53-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-prop-2-enoxybut-2-enoate

InChI

InChI=1S/C8H12O3/c1-4-5-11-7(2)6-8(9)10-3/h4,6H,1,5H2,2-3H3

InChI Key

QJGUBTJEYLPHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)OCC=C

Origin of Product

United States

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